molecular formula C11H10N4O B14359889 2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one CAS No. 91438-02-7

2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one

Cat. No.: B14359889
CAS No.: 91438-02-7
M. Wt: 214.22 g/mol
InChI Key: QVUSNVLXHVXZHB-UHFFFAOYSA-N
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Description

2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one is a heterocyclic compound that belongs to the triazoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction proceeds through the formation of thiohydrazonate intermediates, which undergo cyclization to yield the desired triazoloquinoline compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, as well as substituted triazoloquinoline compounds.

Scientific Research Applications

2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Dimethyl-1,2-dihydro-7H-[1,2,3]triazolo[4,5-f]quinolin-7-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

91438-02-7

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

2,9-dimethyl-6H-triazolo[4,5-f]quinolin-7-one

InChI

InChI=1S/C11H10N4O/c1-6-5-9(16)12-7-3-4-8-11(10(6)7)14-15(2)13-8/h3-5H,1-2H3,(H,12,16)

InChI Key

QVUSNVLXHVXZHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C3=NN(N=C3C=C2)C

Origin of Product

United States

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